

Comparative Analysis of CDK2 Inhibition by Pyrazole-Based Derivative Compounds

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Compound of Interest

Compound Name: *2-Bromo-4-fluorophenyl isothiocyanate*
CAS No.: 175205-35-3
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of various pyrazole-based derivative compounds on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The data and protocols presented herein are compiled from recent scientific literature to support researchers in the fields of oncology and drug discovery.

Introduction to CDK2 as a Therapeutic Target

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition.^{[1][2]}

Dysregulation of CDK2 activity is a hallmark of many human cancers, making it a significant target for the development of novel anticancer therapies.^{[1][3]} The development of potent and selective CDK2 inhibitors is a major focus of current research, with various chemical scaffolds being explored. Among these, pyrazole derivatives have emerged as a promising class of CDK2 inhibitors.^{[4][5][6]}

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory activity of a selection of pyrazole-based compounds against CDK2. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency, with lower values indicating higher potency. For context, the activity of Roscovitine, a well-known CDK inhibitor, is also included.

Compound ID	Structure/Modification	CDK2 IC50 (μM)	Reference
Reference			
Roscovitine	Purine analog	0.99	[5][7]
Series 1	1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives		
Compound 4	4-(p-tolyl)	0.75	[5][7]
Compound 5	4-(4-methoxyphenyl)	0.56	[5][7]
Compound 6	4-(4-chlorophenyl)	0.46	[5][7]
Compound 7	4-(4-hydroxyphenyl)	0.77	[5][7]
Compound 10	4-(4-(methylsulfonyl)phenyl)	0.85	[5][7]
Compound 11	4-(4-sulfamoylphenyl)	0.45	[5][7]
Series 2	Pyrazole derivatives		
Compound 4	(Structure specified in source)	3.82	[6]
Compound 7a	(Structure specified in source)	2.0	[6]
Compound 7d	(Structure specified in source)	1.47	[6]
Compound 9	(Structure specified in source)	0.96	[6]
Series 3	3-Aryl Pyrazoles with hydroxamic acid group		

Compound 6b	(Structure specified in source)	0.82	[8]
Compound 6c	(Structure specified in source)	1.86	[8]
Compound 6f	(Structure specified in source)	2.95	[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in the evaluation of CDK2 inhibitors.

Protocol 1: In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9][10]

Materials:

- Recombinant CDK2/Cyclin A2 Kinase
- ADP-Glo™ Kinase Assay Kit
- Test inhibitor compounds dissolved in DMSO
- Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[10]
- Substrate (e.g., histone H1)
- ATP
- 384-well plates
- Plate reader (luminometer)

Procedure:

- Reagent Preparation: Prepare serial dilutions of the test inhibitors in the kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
- Kinase Reaction:
 - In a 384-well plate, add 1 μL of the inhibitor dilution or vehicle control (DMSO).
 - Add 2 μL of the CDK2/Cyclin A2 enzyme solution.
 - Initiate the reaction by adding 2 μL of a substrate/ATP mixture.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[9]
- Signal Detection:
 - Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][11]
 - Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[9][10]
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This cell-based assay determines the effect of the inhibitor on the proliferation of cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MCF-7, HepG2)[7]
- CDK2 inhibitor
- Complete growth medium
- 96-well cell culture plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader (spectrophotometer or luminometer)

Procedure:

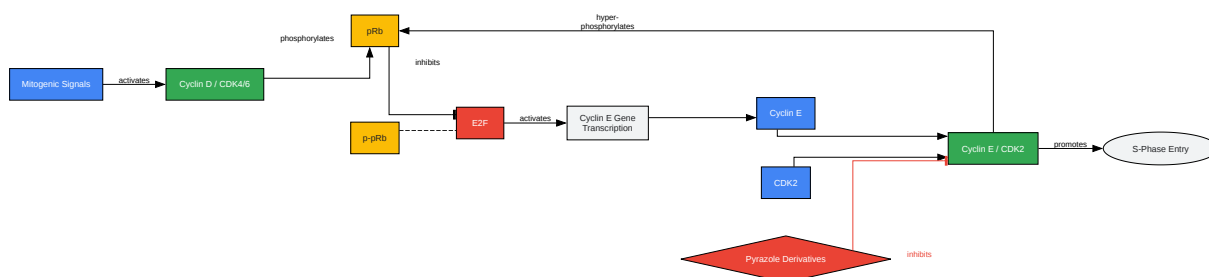
- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[12]
- Inhibitor Treatment: Prepare serial dilutions of the CDK2 inhibitor in the complete growth medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂. [12]
- Signal Detection (for CellTiter-Glo®):
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
- Data Acquisition: Measure luminescence using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Mandatory Visualizations

CDK2 Signaling Pathway in Cell Cycle Progression

The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S phase transition of the cell cycle and the point of inhibition by the pyrazole derivatives.

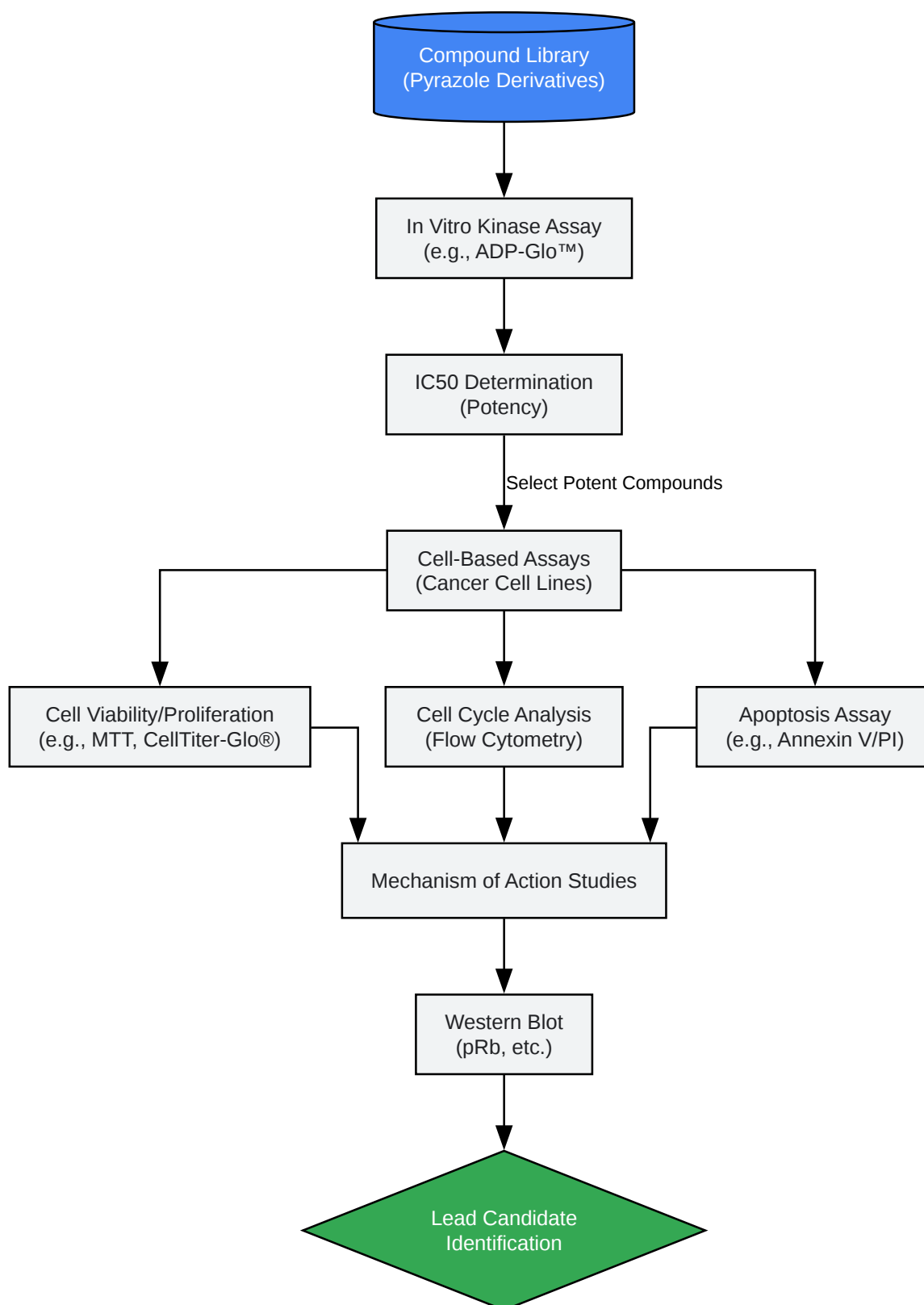


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Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

Experimental Workflow for CDK2 Inhibitor Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of novel CDK2 inhibitors, from initial biochemical screening to cellular and mechanistic studies.



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Caption: General experimental workflow for characterizing a CDK2 inhibitor.

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